![molecular formula C17H23N3O B2531279 N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide CAS No. 1210890-99-5](/img/structure/B2531279.png)
N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of N-substituted benzamides and acts as a selective A1 adenosine receptor agonist.
作用机制
CCPA acts as a selective A1 adenosine receptor agonist, which is a G-protein coupled receptor that is widely distributed in the body. Activation of A1 receptors by CCPA leads to a decrease in intracellular cAMP levels, resulting in various physiological effects, including vasodilation, decreased heart rate, and reduced inflammation.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting platelet aggregation, and reducing the production of pro-inflammatory cytokines. CCPA has also been shown to have a protective effect on the heart during ischemia-reperfusion injury and reduce infarct size. In addition, CCPA has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
The advantages of using CCPA in lab experiments include its selectivity for A1 receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using CCPA in lab experiments include its complex synthesis method, the need for specialized equipment and expertise, and the limited availability of the compound.
未来方向
There are several future directions for the study of CCPA, including the development of new synthetic methods for the compound, the investigation of its potential use in the treatment of various diseases, and the exploration of its mechanism of action at the molecular level. Other future directions include the development of more selective and potent A1 receptor agonists, the investigation of the potential use of CCPA in combination with other drugs, and the exploration of its potential use as a diagnostic tool for various diseases.
Conclusion:
In conclusion, CCPA is a synthetic compound that has shown great potential for its therapeutic applications in various fields. Its selective activation of A1 receptors and its ability to penetrate the blood-brain barrier make it an attractive candidate for the treatment of various diseases, including cardiovascular, neurological, and oncological diseases. However, further research is needed to fully understand its mechanism of action and to develop more effective synthetic methods and therapeutic applications.
合成方法
CCPA can be synthesized using a multi-step process that involves the reaction of 1-cyanocyclopentene with 2-(propan-2-yl)aniline in the presence of a base, followed by the addition of acetic anhydride and hydrolysis. The final product is obtained through recrystallization and purification techniques. The synthesis of CCPA is relatively complex and requires specialized equipment and expertise.
科学研究应用
CCPA has been studied extensively for its potential therapeutic applications in various fields, including cardiovascular, neurological, and oncological diseases. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury, reduce inflammation in the brain, and inhibit the growth of cancer cells. CCPA has also been studied for its potential use in the treatment of asthma, diabetes, and obesity.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(2)14-7-3-4-8-15(14)19-11-16(21)20-17(12-18)9-5-6-10-17/h3-4,7-8,13,19H,5-6,9-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMFMYKQIWEKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



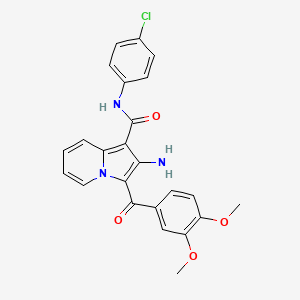
![Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2531204.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)
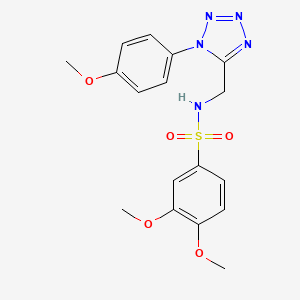
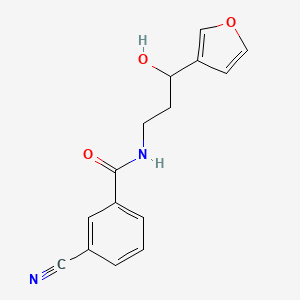
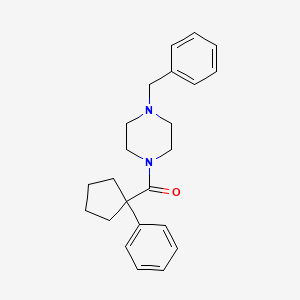
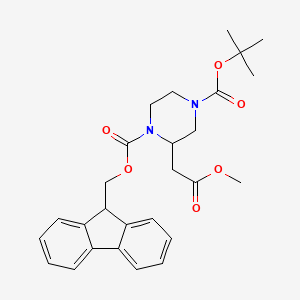

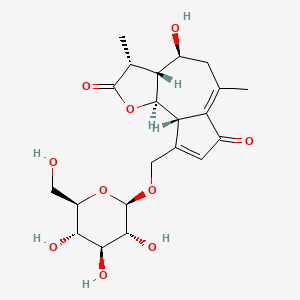
![9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2531217.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide](/img/structure/B2531218.png)
![4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2531219.png)